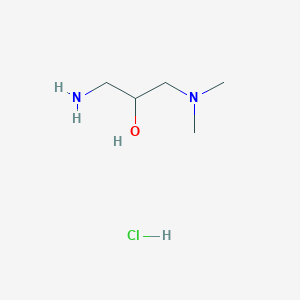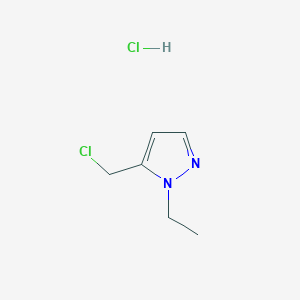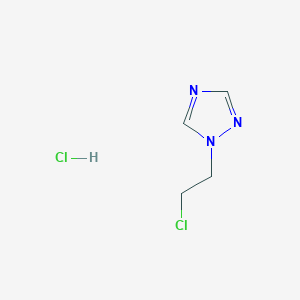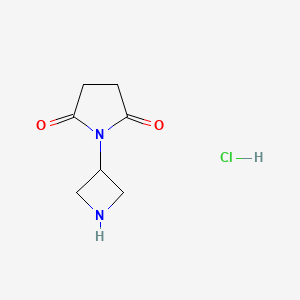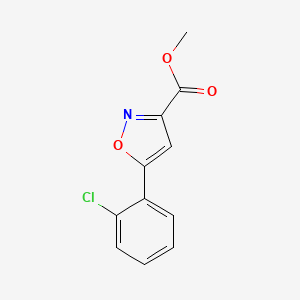
Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate” is a chemical compound. It is also known as "Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" . The compound has a molecular weight of 237.64 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, involves the reaction of bis(trichloromethyl) carbonate with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid . Another example is the synthesis of ketamine, which involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration .Scientific Research Applications
Synthesis and Biological Applications
Anticancer and Antimicrobial Activities : Research has focused on the synthesis of novel heterocyclic compounds, incorporating oxazole along with other biologically active heterocycles like pyrazoline and pyridine, to explore their anticancer and antimicrobial activities. These compounds have shown significant potency against cancer cell lines and pathogenic microbial strains, suggesting their potential in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antimycobacterial Properties : Novel compounds synthesized from oxazole derivatives have demonstrated antimycobacterial activity against Mycobacterium fortuitum, indicating their promise as new antimycobacterial agents. This research underscores the structural and vibrational analysis of these compounds, contributing to the understanding of their biological activities (Wojciechowski & Płoszaj, 2020).
Antibacterial and Antifungal Agents : The design and synthesis of new derivatives of pyrrole, incorporating 1,3-oxazole fragments, have shown significant antimicrobial activities. These findings highlight the potential of these compounds as bases for developing new antimicrobial agents, particularly against staphylococcus and fungal strains (Biointerface Research in Applied Chemistry, 2020).
Photophysical and Nonlinear Optical Behavior
Optoelectronic Properties : Novel 4-substituted arylidene-oxazol-5-ones have been synthesized to study their third-order nonlinear optical properties. These compounds have shown excellent optical limiting behavior, indicating their potential application in developing optical limiters and other optoelectronic devices (Murthy et al., 2013).
Photochemistry and Matrix Isolation Spectroscopy : Studies on the photochemistry of matrix-isolated oxazole derivatives have provided insights into the low energy conformers and photoinduced transformations. These studies contribute to the understanding of the photophysical properties of oxazole derivatives, important for their applications in photochemical reactions and materials science (Lopes et al., 2011).
Properties
IUPAC Name |
methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJNYLTNFLEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)
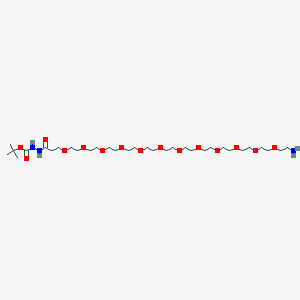
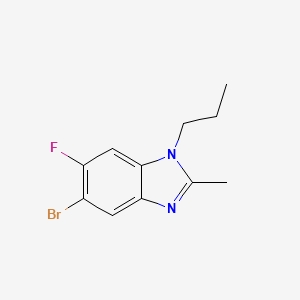
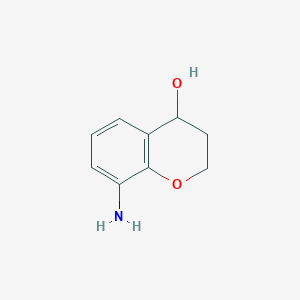
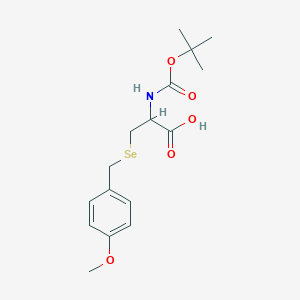
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)


![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)
